molecular formula C17H15F4NO2 B2742651 2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide CAS No. 1172571-44-6

2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide

Cat. No.: B2742651
CAS No.: 1172571-44-6
M. Wt: 341.306
InChI Key: BIRKAMKMQJBOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is an organic compound that features both fluorinated aromatic rings and an acetamide functional group. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Nucleophilic Substitution: The reaction of 4-fluoroaniline with 2-bromoethyl acetate under basic conditions to form 2-(4-fluorophenyl)ethyl acetate.

    Hydrolysis and Amidation: Hydrolysis of the ester group followed by amidation with 3-(trifluoromethyl)phenol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and bromine (Br2) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: Utilized in the development of advanced materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways or inhibit enzyme activity, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide: shares similarities with other fluorinated acetamides and phenoxy compounds.

    Fluorinated Aromatics: Compounds like 4-fluoroaniline and 3-(trifluoromethyl)phenol are structurally related and often used as precursors in its synthesis.

Uniqueness

The unique combination of fluorinated aromatic rings and an acetamide functional group in this compound imparts distinct chemical and biological properties. This makes it particularly valuable in applications where enhanced stability and activity are desired.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4NO2/c18-14-6-4-12(5-7-14)10-16(23)22-8-9-24-15-3-1-2-13(11-15)17(19,20)21/h1-7,11H,8-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRKAMKMQJBOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCNC(=O)CC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.